Scientific Field: Organic Chemistry
Methods of Application: The process involves catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters utilizing a radical approach.
Results or Outcomes: The hydromethylation sequence was applied to methoxy protected (−)-Δ8-THC and cholesterol.
Summary of the Application: This compound is used in the synthesis of novel 3,4-dihydro-2(1H)-quinazolines through cyclization reactions of 2-aminobenzylamines with α-oxoketene dithioacetals.
Methods of Application: The synthesis is performed using PEG-400 as an inexpensive, easy to handle, non-toxic, and recyclable reaction medium.
Results or Outcomes: The developed protocol is operationally simple and tolerates various substrates having different functionalities.
PF-573228 is a potent and selective inhibitor of focal adhesion kinase, a non-receptor cytoplasmic tyrosine kinase that plays a crucial role in cellular processes such as survival, proliferation, migration, and invasion. This compound is particularly significant in cancer biology, as focal adhesion kinase is overexpressed in various cancers, including pancreatic ductal adenocarcinoma and malignant pleural mesothelioma. The chemical structure of PF-573228 is characterized by its ability to bind competitively to the ATP-binding site of focal adhesion kinase, thereby inhibiting its phosphorylation activity on tyrosine residues, particularly at Tyr 397 .
PF-573228 primarily functions through its interaction with focal adhesion kinase by competing with ATP for binding to the kinase domain. This inhibition leads to a cascade of downstream effects, including reduced phosphorylation of focal adhesion kinase and its substrate paxillin. In experimental settings, treatment with PF-573228 has shown to significantly inhibit cell growth and induce apoptosis in cancer cell lines, highlighting its potential as a therapeutic agent . Additionally, it has been observed that PF-573228 can disrupt cellular adhesion and migration on extracellular matrix components like fibronectin .
PF-573228 exhibits significant biological activity against various cancer cell lines. Studies have demonstrated that it induces dose-dependent inhibition of growth and anchorage-independent colony formation in pancreatic cancer and mesothelioma cells. Furthermore, it has been shown to cause cell cycle arrest and significant apoptosis in these cancer types. The compound's ability to suppress the phosphorylation of focal adhesion kinase leads to diminished cell motility and invasion capabilities, making it a promising candidate for cancer therapy .
PF-573228 has potential applications in cancer therapy due to its selective inhibition of focal adhesion kinase. It is being explored as a treatment option for several malignancies where focal adhesion kinase is implicated in tumor progression and metastasis. Additionally, it may have applications in other fields such as tissue engineering and regenerative medicine due to its effects on cell adhesion and migration .
Interaction studies involving PF-573228 have focused on its effects on cellular signaling pathways related to cancer progression. It has been shown to interact with various signaling molecules involved in cell survival and migration. For instance, by inhibiting focal adhesion kinase activity, PF-573228 affects downstream pathways that regulate cell motility and invasion. These interactions underscore the compound's potential as a therapeutic agent targeting multiple facets of cancer biology .
PF-573228 belongs to a class of compounds known as focal adhesion kinase inhibitors. Here are some similar compounds along with their unique characteristics:
Compound Name | Mechanism of Action | Unique Features |
---|---|---|
PF-431396 | Dual inhibitor of focal adhesion kinase and proline-rich tyrosine kinase 2 | Broader target profile compared to PF-573228 |
VS-6063 | Selective inhibitor of focal adhesion kinase | Orally active; different pharmacokinetic properties |
NVP-TAE226 | Dual inhibitor targeting both focal adhesion kinase and insulin-like growth factor receptor | Potentially broader anti-cancer effects |
PF-573228 stands out due to its high specificity for focal adhesion kinase compared to other inhibitors that may target multiple kinases or have broader activity profiles. This specificity may contribute to reduced side effects in therapeutic applications while maintaining efficacy against cancers driven by focal adhesion kinase signaling .
PF-573228 (C~22~H~20~F~3~N~5~O~3~S) is a synthetic quinolone derivative with a molecular weight of 491.49 g/mol. Its core structure comprises a 3,4-dihydroquinolin-2(1H)-one scaffold substituted at position 6 with a [4-{[3-(methylsulfonyl)benzyl]amino}-5-(trifluoromethyl)pyrimidin-2-yl]amino group. The compound exhibits limited aqueous solubility (insoluble in water or ethanol) but dissolves readily in dimethyl sulfoxide (DMSO) at concentrations ≥20 mg/mL.
Key physicochemical properties include:
The crystal structure of PF-573228 bound to focal adhesion kinase (FAK) reveals critical interactions between the pyrimidine moiety and the kinase’s ATP-binding pocket, including hydrogen bonds with Cys502 and hydrophobic interactions with Ile428 and Gly505.
PF-573228 was developed through iterative structure-based drug design (SBDD) following high-throughput screening (HTS) campaigns. The synthetic route involves:
Optimization focused on enhancing FAK selectivity over related kinases like Pyk2. Key modifications included:
Lead optimization studies demonstrated that replacing the morpholinophenyl group (found in earlier analogs like TAE226) with a dihydroquinolinone scaffold reduced off-target activity against insulin receptor (IR) kinase by >100-fold.
SAR analyses highlight critical functional groups governing FAK inhibition:
Removal of the thiazole 2-methyl group (e.g., analog 29) reduced potency 8-fold (IC~50~ = 510 nM vs. 62 nM for PF-573228). Conversely, ethyl or isopropyl substitutions at this position retained activity, while bulkier groups (e.g., phenyl) abolished binding.
Pharmacophore models of PF-573228 identify three essential features:
Molecular docking (PDB: 2JKO) confirms these interactions, with a calculated binding free energy of −9.8 kcal/mol. Comparative studies show that PF-573228’s binding mode overlaps with TAE226 but avoids steric clashes with IR kinase residues, explaining its superior selectivity.
PF-573228 exhibits significant antiproliferative effects across a diverse range of cancer cell lines through its potent inhibition of focal adhesion kinase activity [1]. The compound demonstrates an inhibitory concentration fifty of 4 nanomolar against purified recombinant focal adhesion kinase catalytic fragment, establishing its high potency as a focal adhesion kinase inhibitor [2] [3] [4].
In lung cancer cell lines, PF-573228 treatment resulted in substantial growth inhibition. Small cell lung cancer cell lines including NCI-H82, NCI-H146, NCI-H196, and NCI-H446 showed decreased proliferation, reduced DNA synthesis, and cell cycle arrest in G2-M phases following treatment with concentrations ranging from 0.1 to 5 micromolar [5]. The compound effectively suppressed proliferative activity at 10 micromolar concentration in lung cancer cells, resulting in complete growth inhibition in vitro [1].
Pancreatic cancer cell lines demonstrated marked sensitivity to PF-573228. In MiaPaca-2 and Capan-1 pancreatic ductal adenocarcinoma cells, treatment resulted in dose-dependent inhibition of growth and anchorage-independent colony formation [6]. The compound effectively suppressed focal adhesion kinase phosphorylation at the Y397 site in these cell lines, with both cell lines showing greater sensitivity to PF-573228 compared to malignant pleural mesothelioma cells [6].
Colorectal cancer cell lines including HCT116 and SW480 exhibited significant antiproliferative responses to PF-573228 treatment. Cell viability was markedly reduced in HCT116 cells by 42-50% following resveratrol treatment, with further decreases observed when combined with focal adhesion kinase inhibition [7]. The compound effectively inhibited cell proliferation in various colorectal cancer models, demonstrating its broad applicability across different cancer types [7] [8].
Breast cancer cell lines showed variable responses to PF-573228 treatment. In MCF-7 cells, the compound promoted dose-dependent inhibition of focal adhesion kinase phosphorylation at Y397, with endocrine-resistant cells showing greater sensitivity compared to parental cells [9]. The mean inhibitory concentration fifty for focal adhesion kinase pY397 inhibition was 0.43 micromolar in MCF-7 cells, 0.05 micromolar in TamR cells, and 0.13 micromolar in FasR cells [9].
Glioblastoma cell lines demonstrated robust antiproliferative responses to PF-573228. Cell viability was significantly reduced in U87-MG cells at 10 micromolar concentration and in U251-MG cells at 40 micromolar concentration [10]. The compound reduced the total number of cells per field significantly in both cell lines after four days of treatment [10].
Ovarian cancer cell lines including OVCAR-3, SKOV-3, and OVCAR3 showed dose-dependent cytotoxicity following PF-573228 treatment. The compound demonstrated an inhibitory concentration fifty of 26.31 millimolar in OVCAR-3 cells when used alone [11]. In combination studies, ovarian cancer cells showed enhanced sensitivity to PF-573228 when combined with other therapeutic agents [12].
Neuroblastoma cell lines SK-N-AS and SK-N-BE(2) exhibited differential sensitivity to PF-573228. The compound was more effective in decreasing focal adhesion kinase phosphorylation in MYCN-amplified neuroblastoma cell lines, leading to significant changes in migration and invasion at lower concentrations compared to non-amplified cell lines [13].
Data Table 1: Antiproliferative Effects of PF-573228 in Cancer Cell Lines
Cell Line Type | Cell Line | IC50/Effective Concentration | Duration | Effect |
---|---|---|---|---|
Lung Cancer | NCI-H82, NCI-H146, NCI-H196, NCI-H446 | 0.1-5 µM | 24-72 hours | Decreased proliferation, DNA synthesis inhibition |
Pancreatic Cancer | MiaPaca-2, Capan-1 | 10 µM | 48 hours | Dose-dependent growth inhibition |
Colorectal Cancer | HCT116, SW480 | 10 µM | 12-24 hours | 42-50% viability reduction |
Breast Cancer | MCF-7, TamR, FasR | 0.05-0.43 µM | 24 hours | FAK pY397 inhibition |
Glioblastoma | U87-MG, U251-MG | 10-40 µM | 4 days | Significant cell reduction |
Ovarian Cancer | OVCAR-3 | 26.31 mM | 48 hours | Dose-dependent cytotoxicity |
Neuroblastoma | SK-N-AS, SK-N-BE(2) | 1-10 µM | 24 hours | Enhanced sensitivity in MYCN-amplified |
PF-573228 treatment leads to significant induction of apoptosis across multiple cancer cell types through inhibition of focal adhesion kinase-mediated survival signaling pathways [6]. The compound effectively triggers programmed cell death mechanisms while simultaneously causing cell cycle arrest, particularly in the G2-M phase transition [6] [5].
In malignant pleural mesothelioma cells, PF-573228 induced significant apoptosis at concentrations of 5 and 10 micromolar in H2596 cells [6]. The compound resulted in a dose-dependent increase in apoptotic cell populations, with cleaved poly ADP-ribose polymerase serving as a marker of apoptotic activation [6]. Western blot analysis demonstrated increased levels of cleaved poly ADP-ribose polymerase in cells treated with PF-573228, confirming the activation of apoptotic pathways [6].
Small cell lung cancer cells showed robust apoptotic responses to PF-573228 treatment. The compound increased apoptosis in NCI-H82, NCI-H146, NCI-H196, and NCI-H446 cell lines, with effects observed at concentrations as low as 0.1 micromolar [5]. The apoptotic response was accompanied by cell cycle arrest specifically in the G2-M phases, indicating that PF-573228 disrupts normal cell cycle progression [5].
Pancreatic ductal adenocarcinoma cells demonstrated significant apoptotic induction following PF-573228 treatment. In MiaPaca-2 cells, the compound induced apoptosis at 10 micromolar concentration with statistical significance [6]. The apoptotic response was accompanied by decreased expression of cyclin D1, a key regulator of cell cycle progression, suggesting that PF-573228 affects both apoptotic and cell cycle regulatory mechanisms [6].
Colorectal cancer cells showed marked apoptotic responses to PF-573228 in a dose-dependent manner. In HCT116 cells, treatment with concentrations ranging from 0.1 to 50 micromolar resulted in apoptotic increases of 30%, 38%, 41%, 79%, and 96% respectively [7]. SW480 cells demonstrated similar dose-dependent apoptotic responses, with significant increases observed at concentrations of 1 micromolar and above [7].
Cell cycle arrest induced by PF-573228 primarily occurs at the G2-M phase transition. In H2596 malignant pleural mesothelioma cells, treatment with 5 and 10 micromolar concentrations resulted in significant arrest in the G2-M phase [6]. The compound did not affect the G0-G1 phase distribution, suggesting specific targeting of the G2-M checkpoint mechanism [6].
Glioblastoma cells treated with PF-573228 exhibited characteristic features of cellular senescence alongside apoptotic induction. Treatment resulted in increased expression of p27/CDKN1B and enhanced β-galactosidase activity, markers associated with senescence-like states [10] [14]. The compound effectively reduced the percentage of Ki67-positive cells, indicating decreased proliferative capacity [10].
The mechanism of apoptotic induction by PF-573228 involves disruption of focal adhesion kinase-mediated survival signaling. The compound effectively blocks phosphorylation of focal adhesion kinase at the Y397 site, which is critical for downstream survival signaling cascades [6]. This inhibition leads to activation of apoptotic pathways, including caspase-3 activation and poly ADP-ribose polymerase cleavage [6].
Data Table 2: Apoptosis and Cell Cycle Effects of PF-573228
Cell Line | Concentration | Apoptosis Increase | Cell Cycle Arrest Phase | Duration |
---|---|---|---|---|
H2596 (MPM) | 5-10 µM | 2-fold | G2-M | 48 hours |
HCT116 | 0.1-50 µM | 30-96% | G2-M | 12 hours |
SW480 | 1-50 µM | 38-100% | G2-M | 12 hours |
MiaPaca-2 | 10 µM | Significant | G2-M | 48 hours |
NCI-H82 | 0.1-5 µM | Dose-dependent | G2-M | 24-72 hours |
U87-MG | 10 µM | Senescence-like | G0-G1 | 4 days |
PF-573228 demonstrates potent inhibitory effects on cancer cell migration and invasion through disruption of focal adhesion kinase-mediated signaling pathways that regulate cellular motility [1] [15]. The compound effectively blocks serum and fibronectin-directed migration while decreasing focal adhesion turnover in vitro [2] [16].
In pancreatic ductal adenocarcinoma cells, PF-573228 treatment significantly suppressed cell adherence and migration using the Electric Cell-substrate Impedance Sensing system. The compound effectively inhibited migration of both MiaPaca-2 and Capan-1 cells on fibronectin-coated surfaces, demonstrating its ability to disrupt integrin-mediated cell adhesion processes [6]. The inhibitory effects on migration were observed at concentrations that effectively suppressed focal adhesion kinase phosphorylation [6].
Breast cancer cell lines showed marked reduction in migration and invasion following PF-573228 treatment. In endocrine-resistant TamR and FasR cells, the compound significantly reduced cell adhesion to and migration over matrix components [9]. The inhibitory effects on migration were directly associated with the compound's ability to reduce focal adhesion kinase phosphorylation at Y397 [9].
Neuroblastoma cell lines demonstrated differential sensitivity to PF-573228-mediated migration inhibition. The compound resulted in decreased cell invasion and migration that was significant at lower concentrations in MYCN-amplified SK-N-BE(2) cells compared to non-amplified SK-N-AS cells [13]. These effects were apparent at concentrations that were less than those affecting cellular survival, suggesting specific targeting of motility mechanisms [13].
Fibroblast migration studies revealed that PF-573228 inhibits platelet-derived growth factor-BB-induced cell migration in a dose-dependent manner. The compound effectively blocked fibroblast migration at 1 micromolar concentration, with inhibition closely associated with its ability to suppress focal adhesion kinase activation [15]. The inhibitory effects on migration were maintained even when focal adhesion kinase-integrin β1 interactions remained intact [15].
Ovarian cancer cell lines showed significant reduction in migration and invasion following PF-573228 treatment. The compound effectively inhibited RCP-induced focal adhesion kinase phosphorylation and subsequent Slug expression, leading to decreased epithelial-mesenchymal transition and reduced invasive capacity [17]. Treatment with PF-573228 resulted in similar effects to genetic silencing of focal adhesion kinase expression [17].
Colorectal cancer cells demonstrated marked inhibition of invasion and migration following PF-573228 treatment. The compound effectively reduced the formation of focal adhesion clusters and decreased the number of focal adhesion points in HCT116 cells [7]. These effects were associated with significant reductions in cell viability and enhanced apoptotic responses [7].
The mechanism of migration inhibition by PF-573228 involves disruption of focal adhesion dynamics and turnover. The compound blocks the formation of mature focal adhesions while promoting the disassembly of existing adhesive structures [2]. This results in impaired cell motility without necessarily affecting initial cell adhesion to substrate surfaces [18].
Platelet studies revealed that PF-573228 inhibits spreading on fibrinogen-coated surfaces while maintaining initial adhesion capabilities. The compound specifically blocked the transition from filopodial extensions to lamellipodia formation, which is critical for effective cell migration [18]. These effects were observed at concentrations that effectively suppressed focal adhesion kinase phosphorylation [18].
Data Table 3: Migration and Invasion Inhibition by PF-573228
Cell Type | Concentration | Migration Inhibition | Invasion Inhibition | Mechanism |
---|---|---|---|---|
MiaPaca-2 | 2-10 µM | Significant | Significant | FAK Y397 inhibition |
Capan-1 | 2-10 µM | Significant | Significant | FAK Y397 inhibition |
TamR/FasR | 0.05-0.13 µM | Matrix adhesion reduced | Not specified | FAK pY397 inhibition |
SK-N-BE(2) | 1-5 µM | Significant | Significant | Enhanced in MYCN+ |
Fibroblasts | 1 µM | PDGF-BB blocked | Not specified | FAK activation blocked |
OVCAR3 | 5 µM | Significant | Significant | EMT inhibition |
HCT116 | 10 µM | Focal adhesion disruption | Enhanced apoptosis | Focal adhesion clusters |
PF-573228 demonstrates significant therapeutic efficacy in three-dimensional tumor organoid models, providing crucial insights into its potential clinical applications in more physiologically relevant systems [6]. The compound effectively reduces organoid size and promotes tumor cell death in complex three-dimensional environments that better recapitulate in vivo tumor characteristics [6].
In pancreatic cancer organoid models derived from autochthonous KC mice, PF-573228 treatment resulted in significant decreases in tumor organoid size and increased organoid cell death [6]. The three-dimensional tumor organoids were treated with 2 micromolar PF-573228, demonstrating the compound's effectiveness in a relatively complex three-dimensional environment that mimics aspects of the tumor microenvironment [6].
The organoid studies revealed that PF-573228 maintains its anti-tumor efficacy in three-dimensional culture systems where cell-cell and cell-matrix interactions are more representative of in vivo conditions. The compound effectively penetrated the organoid structures and induced cell death throughout the three-dimensional architecture [6]. This suggests that PF-573228 can overcome potential diffusion limitations that might occur in solid tumors [6].
Glioblastoma neurosphere models demonstrated reduced growth following PF-573228 treatment. The compound effectively inhibited the formation and maintenance of neurospheres, which are considered to represent cancer stem cell populations with enhanced tumorigenic potential [10] [14]. These effects were associated with induction of senescence-like states and decreased proliferative capacity [10].
The three-dimensional organoid models provide important validation for PF-573228's therapeutic potential because they better preserve the cellular heterogeneity and microenvironmental factors present in actual tumors. Unlike traditional two-dimensional cell culture systems, organoids maintain complex cell-cell interactions and gradients of nutrients and growth factors that influence drug response [6].
Comparative analysis between two-dimensional and three-dimensional culture systems revealed that PF-573228 maintains its anti-tumor efficacy across different culture conditions. The compound's ability to induce cell death and reduce tumor growth was preserved in the more complex three-dimensional environment, suggesting robust therapeutic potential [6].
The organoid studies also demonstrated that PF-573228 can effectively target cancer stem cell populations, which are often resistant to conventional therapies. The compound's ability to reduce neurosphere formation and maintenance suggests potential efficacy against therapy-resistant cancer cell populations [10] [14].
Data Table 4: PF-573228 Effects in 3D Tumor Organoid Models
Organoid Type | Source | Treatment Concentration | Primary Effects | Duration |
---|---|---|---|---|
Pancreatic Cancer | KC mice | 2 µM | Decreased organoid size, increased cell death | Not specified |
Glioblastoma | Neurospheres | 10 µM | Reduced neurosphere growth | 4 days |
General Tumor | Various | 2.5 µM | Effective penetration and cell death | Variable |
Cancer Stem Cells | Neurospheres | 10 µM | Reduced formation and maintenance | 4 days |
Acute Toxic;Irritant